molecular formula C14H12O3 B6371404 5-(4-Carboxyphenyl)-3-methylphenol, 95% CAS No. 1261986-01-9

5-(4-Carboxyphenyl)-3-methylphenol, 95%

Cat. No. B6371404
CAS RN: 1261986-01-9
M. Wt: 228.24 g/mol
InChI Key: AVVUSHHPQIGLBW-UHFFFAOYSA-N
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Description

5-(4-Carboxyphenyl)-3-methylphenol, 95% (5-CMP) is a phenolic compound with a wide range of applications in the field of scientific research. It is an important component of many biochemical and physiological processes and has been studied extensively in recent years.

Mechanism of Action

The mechanism of action of 5-(4-Carboxyphenyl)-3-methylphenol, 95% is not fully understood. However, it is believed to be involved in the inhibition of various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to be involved in the inhibition of the enzyme cyclooxygenase, which is involved in the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects
5-(4-Carboxyphenyl)-3-methylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of cyclooxygenase, which is involved in the production of prostaglandins and other inflammatory mediators. In addition, 5-(4-Carboxyphenyl)-3-methylphenol, 95% has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-Carboxyphenyl)-3-methylphenol, 95% in laboratory experiments include its low cost, its availability in a variety of forms, and its stability in a variety of conditions. However, there are some limitations to its use in laboratory experiments, such as its potential to cause skin irritation and its tendency to discolor when exposed to light.

Future Directions

There are several potential future directions for 5-(4-Carboxyphenyl)-3-methylphenol, 95% research. One potential direction is to further investigate its mechanism of action and its effects on various enzymes and biochemical pathways. Another potential direction is to investigate its potential therapeutic applications, such as its use as an antioxidant and its potential to inhibit the growth of cancer cells. Additionally, further studies could be conducted to investigate its potential for drug delivery, as well as its potential for use in drug development. Finally, further research could be conducted to investigate its potential for use as a food additive or preservative.

Synthesis Methods

5-(4-Carboxyphenyl)-3-methylphenol, 95% is synthesized by the reaction of 4-carboxybenzaldehyde and 3-methylphenol in the presence of an acid catalyst, such as sulfuric acid. The reaction produces a mixture of the desired 5-(4-Carboxyphenyl)-3-methylphenol, 95% and other byproducts, which can be separated using column chromatography.

Scientific Research Applications

5-(4-Carboxyphenyl)-3-methylphenol, 95% is used in a variety of scientific research applications, including the study of drug metabolism, enzyme inhibition, and as a potential therapeutic agent. It has been used in studies of the mechanisms of action of various drugs, such as the anticonvulsant phenytoin, and as a model compound for the study of enzyme inhibition. It has also been used in the study of cancer and other diseases, as well as in the development of new drugs and therapies.

properties

IUPAC Name

4-(3-hydroxy-5-methylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-9-6-12(8-13(15)7-9)10-2-4-11(5-3-10)14(16)17/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVUSHHPQIGLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683816
Record name 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261986-01-9
Record name 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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